molecular formula C14H18N6O2 B12207926 2,4-Di(morpholin-4-yl)pteridine

2,4-Di(morpholin-4-yl)pteridine

Cat. No.: B12207926
M. Wt: 302.33 g/mol
InChI Key: QKTVREVNVKMDHC-UHFFFAOYSA-N
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Description

2,4-Di(morpholin-4-yl)pteridine is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(morpholin-4-yl)pteridine typically involves the reaction of pteridine derivatives with morpholine. One common method includes the nucleophilic substitution of halogenated pteridines with morpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(morpholin-4-yl)pteridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in DMSO at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce various pteridine derivatives with different functional groups.

Scientific Research Applications

2,4-Di(morpholin-4-yl)pteridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-Di(morpholin-4-yl)pteridine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may be useful in therapeutic applications. The exact pathways and targets depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di(morpholin-4-yl)benzene: Another morpholine-substituted compound with different structural features.

    3-(Morpholin-4-yl)propane-2,3-dione: A morpholine-containing compound with distinct chemical properties.

Uniqueness

2,4-Di(morpholin-4-yl)pteridine is unique due to its pteridine core structure, which imparts specific chemical and biological properties not found in other morpholine-substituted compounds

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

4-(2-morpholin-4-ylpteridin-4-yl)morpholine

InChI

InChI=1S/C14H18N6O2/c1-2-16-12-11(15-1)13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h1-2H,3-10H2

InChI Key

QKTVREVNVKMDHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=NC=CN=C32)N4CCOCC4

Origin of Product

United States

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